molecular formula C10H14BIN2O2 B14086891 (2-Iodo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

(2-Iodo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

Cat. No.: B14086891
M. Wt: 331.95 g/mol
InChI Key: HRSUOFJHYQSFHZ-UHFFFAOYSA-N
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Description

(2-Iodo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with an iodine atom and a piperidine moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the following steps:

    Iodination of Pyridine: The starting material, 2,6-dibromopyridine, undergoes selective iodination at the 2-position using iodine and a suitable oxidizing agent such as hydrogen peroxide.

    Piperidine Substitution: The iodinated pyridine is then reacted with piperidine under basic conditions to introduce the piperidin-3-yl group at the 6-position.

    Borylation: The final step involves the introduction of the boronic acid group at the 4-position of the pyridine ring. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts to minimize side reactions and maximize product formation.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.

    Substitution: Nucleophiles such as amines or thiols, along with suitable solvents and bases, are used.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2-Iodo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the design of boron-containing compounds for biological studies, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing drugs for cancer therapy and other diseases.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-Iodo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and receptor modulators. The iodine atom and piperidine moiety contribute to the compound’s reactivity and selectivity in different chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinylboronic acid: Similar structure but lacks the iodine and piperidine substituents.

    4-Pyridineboronic acid pinacol ester: Contains a boronic acid group attached to a pyridine ring but with different substituents.

Uniqueness

(2-Iodo-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to the presence of the iodine atom and piperidine moiety, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for selective reactions and the formation of complex molecules that are not easily accessible with other boronic acid derivatives.

Properties

Molecular Formula

C10H14BIN2O2

Molecular Weight

331.95 g/mol

IUPAC Name

(2-iodo-6-piperidin-3-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C10H14BIN2O2/c12-10-5-8(11(15)16)4-9(14-10)7-2-1-3-13-6-7/h4-5,7,13,15-16H,1-3,6H2

InChI Key

HRSUOFJHYQSFHZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)I)C2CCCNC2)(O)O

Origin of Product

United States

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